Z-D-Ala-Gly-OMe
CAS No.:
Cat. No.: VC13724033
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O5 |
|---|---|
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | methyl 2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
| Standard InChI | InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)/t10-/m1/s1 |
| Standard InChI Key | SKLYMDPIMHAIOY-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural Overview and Key Features
Z-D-Ala-Gly-OMe is a dipeptide with the following structural components:
-
D-Alanine: The amino acid at the N-terminus, with the D-configuration (unlike the L-form prevalent in natural peptides).
-
Z-Protecting Group: A benzyloxycarbonyl group attached to the α-amino group of D-alanine, preventing unwanted side reactions during synthesis.
-
Glycine Methyl Ester: The C-terminal glycine residue is esterified to a methyl group, masking the carboxylate for selective deprotection.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₅ | |
| Molecular Weight | 294.30 g/mol | |
| CAS Number | Not explicitly listed (VCID: VC13724033) | |
| Stereochemistry | D-Alanine (2R configuration) |
The Z group and methyl ester enable orthogonal protection strategies, allowing sequential deprotection for controlled peptide elongation .
Synthesis Methods and Optimization
Z-D-Ala-Gly-OMe is synthesized via coupling reactions, leveraging diverse reagents and conditions:
Coupling Reagents and Enantioselective Synthesis
Pseudo-enantiomeric coupling reagents derived from quinine or quinidine enable enantioselective synthesis from racemic substrates . For example:
-
Reagent 4 (2DMT/quinine/2BF₄⁻):
-
Reagent 7 (2DMT/quinidine/2BF₄⁻):
| Reagent | Substrates | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 2DMT/quinine/2BF₄⁻ | Rac-Z-Ala-OH + HCl·H-Gly-OMe | 56 | 98–99.5 | |
| 2DMT/quinidine/2BF₄⁻ | Rac-Z-Ala-OH + HCl·H-Gly-OMe | 57 | 99.5 |
Aqueous-Phase Coupling
Phenolsulfonic acid derivatives (e.g., 4-phenolsulfonic acid esters) enable water-soluble active esters for coupling in aqueous media :
-
Z-Ala-OPS(Br, Na):
-
Z-Ala-OPS(NO₂, Na):
Note: These methods minimize racemization, as evidenced by NMR analysis showing no D-Ala contamination .
Applications in Peptide Synthesis
Z-D-Ala-Gly-OMe serves as a building block for complex peptides, exploiting its protected groups for selective deprotection:
Solid-Phase Peptide Synthesis (SPPS)
The Z group is removed via hydrogenation or acidolysis (e.g., 1 M TFMSA in TFA), enabling N-terminal elongation . The methyl ester is hydrolyzed to a carboxylic acid using NaOH or LiOH for C-terminal coupling.
Enzymatic Modifications
Enzymes like thermolysin or papain catalyze peptide bond formation, though yields for D-Ala incorporation remain moderate :
-
Thermolysin: Preferences hydrophobic acyl donors (e.g., Z-Phe-OH), but Z-D-Ala-Gly-OMe may require optimized conditions .
-
Papain: Coupling Z-Gly-d-Ala-OH in frozen aqueous solutions improves yields to 80% .
Spectroscopic Characterization
NMR Data
Key NMR signals for Z-D-Ala-Gly-OMe include:
-
Glycine Methyl Ester: δ 3.72 ppm (¹H NMR, CDCl₃).
Mass Spectrometry
Exact mass: 294.137 g/mol (C₁₄H₁₈N₂O₅).
Research Findings and Challenges
Enantioselectivity and Racemization
-
High Enantiomeric Purity: Reagents like 2DMT/quinine/2BF₄⁻ achieve >99% ee, comparable to enzymatic resolution .
-
Racemization Control: Aqueous coupling with phenolsulfonic esters minimizes epimerization .
Comparative Analysis of Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume